Ethyl 2-(6-aminopyridin-2-yl)acetate
Overview
Description
Ethyl 2-(6-aminopyridin-2-yl)acetate, also known as ethyl (6-amino-2-pyridinyl)acetate, is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . It is a solid substance and should be stored at 4°C, protected from light .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3,(H2,10,11) . This code provides a specific string of characters that represents the 2D structure of the molecule.Physical and Chemical Properties Analysis
This compound has a boiling point of 298.6°C at 760 mmHg . The density of this compound is predicted to be 1.168 g/cm3 .Scientific Research Applications
Reactivity and Synthesis
- Ethyl 2-(6-aminopyridin-2-yl)acetate has been used in chemical reactions involving 2-aminopyridine and Meldrum’s acid, showcasing its utility in the synthesis of various organic compounds. For example, it was successfully synthesized alongside ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, demonstrating its reactivity and potential in creating novel compounds (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
Anticancer Applications
- Research has indicated its potential in the synthesis of anticancer agents. Specifically, it's been involved in the synthesis of pyridooxazines and pyridothiazines, which have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Solubility Studies
- The solubility of 2-aminopyridine, a key component in the synthesis of this compound, has been studied extensively, shedding light on its physical properties and potential applications in various solvents (Wei & Chen, 2009).
Photophysical Properties
- The compound has been used in the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, where its spectral-fluorescent properties were investigated, linking chemical structure to photophysical properties (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Ligand Synthesis
- It has been utilized in the synthesis of ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, valuable for their electronic absorption properties and ability to anchor to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Memory Facilitation Studies
- In the field of neurology, it has been involved in the synthesis of compounds affecting memory abilities in mice, indicating its potential in neuroscientific research and therapeutic applications (Ming-zhu, 2007; Ming-zhu, 2010; Ming-zhu, 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(6-aminopyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPGVQKXQFJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516747 | |
Record name | Ethyl (6-aminopyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71469-82-4 | |
Record name | Ethyl (6-aminopyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.